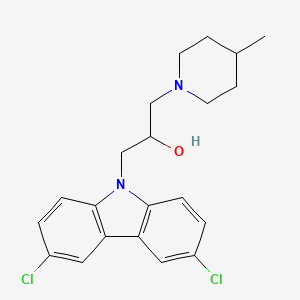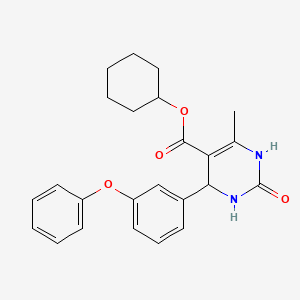![molecular formula C23H29ClN2O B4978293 N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide, also known as CPP-109, is a chemical compound that has been researched for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyric acid (GHB) and acts as a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of GHB.
Mécanisme D'action
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide acts as a potent inhibitor of the enzyme GABA transaminase, which is involved in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide are primarily related to its ability to increase GABA levels in the brain. This can result in a range of effects, including sedation, relaxation, and reduced anxiety. In addition, N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide has been shown to reduce the reinforcing effects of cocaine and alcohol, which may make it a promising candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide for lab experiments is its potency as a GABA transaminase inhibitor, which allows for precise control over GABA levels in the brain. However, one limitation of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide is its potential for toxicity at high doses, which may limit its use in certain experimental contexts.
Orientations Futures
There are a number of potential future directions for research on N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide, as well as its potential long-term effects on brain function and behavior.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-(1-phenylpropyl)piperidine, followed by the addition of sodium borohydride and acetic acid. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, particularly in the context of cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O/c24-21-10-4-5-11-22(21)25-23(27)13-12-20-14-17-26(18-15-20)16-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,20H,6,9,12-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMUZEKNKUQTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)

![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
![2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![N-{1-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4978267.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4978279.png)
![dimethyl ((4-chlorophenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B4978292.png)

![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4978308.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)
